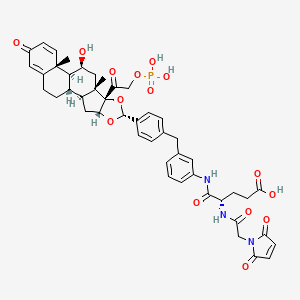
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal is a compound that acts as a glucocorticoid receptor agonist. It is primarily used as a drug-linker conjugate for antibody-drug conjugates (ADCs). This compound is significant in the field of medicinal chemistry due to its role in synthesizing anti-CD40 antibody agent conjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal involves multiple steps, including the conjugation of glucocorticoid receptor agonist with phosphate, Gly-Glu, and Mal components. The reaction conditions typically involve the use of solvents like DMSO, and the process may require ultrasonic assistance due to the hygroscopic nature of DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure precision and consistency. The compound is stored at 4°C in sealed containers to protect it from moisture and light. In solvent, it is stored at -80°C for up to 6 months or at -20°C for up to 1 month .
Analyse Des Réactions Chimiques
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development in medicinal chemistry .
Applications De Recherche Scientifique
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal has several scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and interactions with glucocorticoid receptors.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of pharmaceuticals and as a component in research and development
Mécanisme D'action
The compound exerts its effects by binding to the glucocorticoid receptor, leading to a conformational change and activation of the receptor. This activation results in the regulation of gene expression and modulation of various cellular processes. The molecular targets include specific DNA sequences that interact with the activated receptor, influencing the transcription of target genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucocorticoid receptor agonist-1 phosphate Gly-Glu TFA: Serves as a cleavable linker for the synthesis of antibody-drug conjugates.
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br: Used to synthesize similar antibody-drug conjugates like ABBV-154, ABBV-927, and ABBV-368.
Uniqueness
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal is unique due to its specific structure and ability to form stable conjugates with antibodies, making it highly effective in targeted drug delivery systems. Its stability and reactivity under various conditions also make it a valuable tool in medicinal chemistry .
Propriétés
Formule moléculaire |
C46H50N3O15P |
|---|---|
Poids moléculaire |
915.9 g/mol |
Nom IUPAC |
(4S)-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H50N3O15P/c1-44-17-16-30(50)20-28(44)10-11-31-32-21-36-46(35(52)24-62-65(59,60)61,45(32,2)22-34(51)41(31)44)64-43(63-36)27-8-6-25(7-9-27)18-26-4-3-5-29(19-26)47-42(58)33(12-15-40(56)57)48-37(53)23-49-38(54)13-14-39(49)55/h3-9,13-14,16-17,19-20,31-34,36,41,43,51H,10-12,15,18,21-24H2,1-2H3,(H,47,58)(H,48,53)(H,56,57)(H2,59,60,61)/t31-,32-,33-,34-,36+,41+,43+,44-,45-,46+/m0/s1 |
Clé InChI |
BACFCSKNRKGXJF-YFTVFXHHSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=C[C@]38C)O |
SMILES canonique |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=CC38C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-[3-(3,4-Dimethylphenyl)sulfanyl-4-hydroxybenzoyl]-1,3-dihydroisoindol-5-yl]oxy]propyl-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12369955.png)



![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)
![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)



![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)



